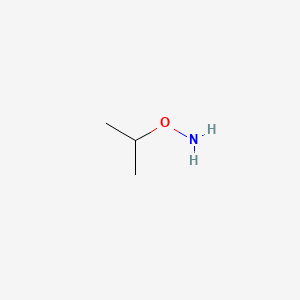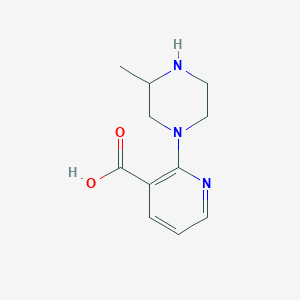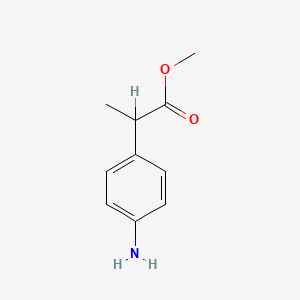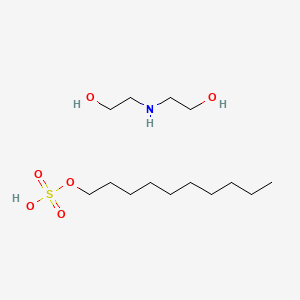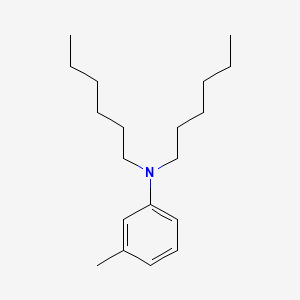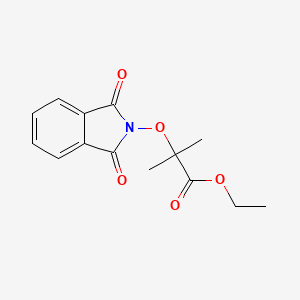
N-(2-methylbenzyl)prop-2-en-1-amine
Vue d'ensemble
Description
“N-(2-methylbenzyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C11H15N . It is also known as allylamine .
Synthesis Analysis
The synthesis of “N-(2-methylbenzyl)prop-2-en-1-amine” can be achieved through amination (arylation) of aromatic aldehydes . This process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, and the reaction occurs under mild conditions to produce a variety of arylmethylamines . Another method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
“N-(2-methylbenzyl)prop-2-en-1-amine” contains a total of 27 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“N-(2-methylbenzyl)prop-2-en-1-amine” has a molecular weight of 161.24 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Neuroprotective and Neurogenic Properties
A study has identified a new family of melatonin-N,N-dibenzyl(N-methyl)amine hybrids exhibiting neurogenic, antioxidant, cholinergic, and neuroprotective properties. These hybrids promote the maturation of neural stem cells into a neuronal phenotype, protect neural cells against mitochondrial oxidative stress, and inhibit human acetylcholinesterase, which could potentially contribute to the research of innovative drugs for Alzheimer's disease (López-Iglesias et al., 2014).
Polymerization Catalysts
Research into zirconium complexes of amine-bis(phenolate) ligands has shown that these complexes can act as catalysts in the polymerization of 1-hexene. Structural variations in these complexes have a significant impact on their catalytic performance, demonstrating a unique structure-reactivity relationship that could be beneficial in developing new polymer materials (Tshuva et al., 2001).
CO2 Utilization
Amines have been identified as key components in the catalytic N-formylation and N-methylation using CO2 as the carbon source, offering a sustainable method for synthesizing valuable compounds for pharmaceuticals and natural products. This indicates the role of amine derivatives in green chemistry applications (Das et al., 2016).
Deracemization of Cyclic Secondary Amines
The directed evolution of an amine oxidase for the preparative deracemization of cyclic secondary amines presents a method for producing enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry, where the purity of chiral amines can significantly impact the efficacy and safety of drug formulations (Carr et al., 2005).
Corrosion Inhibition
Amine derivative compounds have been synthesized and shown to effectively inhibit corrosion on mild steel in HCl medium. This application is critical in industries where metal preservation and longevity are of utmost importance (Boughoues et al., 2020).
Chemical Synthesis and Modification
The utility of amines in chemical synthesis, including N-formylation and N-methylation reactions using environmentally benign conditions, underscores their importance in the preparation of various organic compounds. This area of research highlights the versatility and utility of amines in organic synthesis (Bobbink et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCEGMVQMHCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405946 | |
| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)prop-2-en-1-amine | |
CAS RN |
243462-40-0 | |
| Record name | 2-Methyl-N-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243462-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







